3,4-Dichloro-1-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m420 mg/l of water; soluble in polar solvents.soluble in ethanol, ether and benzenevery soluble in benzene and chloroform.. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

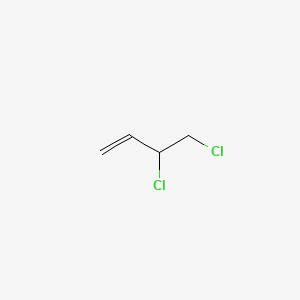

Structure

3D Structure

Properties

IUPAC Name |

3,4-dichlorobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2,4H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEASTGLHPVZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022113 | |

| Record name | 3,4-Dichloro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | 3,4-Dichloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

118.6 °C | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

45 °C, 113 °F; 45 °C (CLOSED CUP) | |

| Record name | 3,4-Dichloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

420 mg/l of water; soluble in polar solvents., Soluble in ethanol, ether and benzene, Very soluble in benzene and chloroform. | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.153 @ 25 °C/4 °C | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.9 [mmHg], 21.9 mm Hg @ 25 °C | |

| Record name | 3,4-Dichloro-1-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2642 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

760-23-6 | |

| Record name | 3,4-Dichloro-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dichloro-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 3,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Dichloro-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichlorobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA19EYW12D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-61 °C | |

| Record name | 3,4-DICHLORO-1-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5751 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Initial Synthesis of 3,4-dichloro-1-butene from Butadiene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3,4-dichloro-1-butene, a key intermediate in the production of chloroprene and other industrially significant compounds. The focus is on the initial synthesis from 1,3-butadiene, detailing reaction mechanisms, experimental protocols, and quantitative data.

Introduction

This compound is a crucial chemical intermediate, primarily utilized in the synthesis of chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene production. The most common industrial method for its preparation is the chlorination of 1,3-butadiene. This process, however, typically yields a mixture of two isomeric dichlorobutenes: this compound (1,2-addition product) and 1,4-dichloro-2-butene (1,4-addition product). The latter can be isomerized to the desired this compound. This guide will delve into the specifics of these reactions, providing detailed experimental insights.

Reaction Mechanism and Pathways

The chlorination of 1,3-butadiene can proceed through different mechanisms, primarily free-radical or electrophilic addition, depending on the reaction conditions.

-

Free-Radical Chlorination (High Temperature, Gas Phase): At elevated temperatures, the reaction is believed to proceed via a free-radical chain mechanism. Chlorine molecules dissociate into chlorine radicals, which then attack the butadiene molecule. This process is less selective and often requires high temperatures.

-

Electrophilic Addition (Low Temperature, Liquid Phase): In the liquid phase and at lower temperatures, the reaction is more likely to follow an electrophilic addition pathway. A chlorine molecule polarizes and the electrophilic end is attacked by the π-electrons of the butadiene, forming a resonance-stabilized allylic carbocation intermediate. The subsequent attack by a chloride ion at either the C2 or C4 position leads to the formation of this compound and 1,4-dichloro-2-butene, respectively.

The ratio of these two isomers is highly dependent on the reaction conditions, with the 1,4-adduct often being the thermodynamically more stable product. However, for the synthesis of chloroprene, the 1,2-adduct (this compound) is the desired precursor.[1][2]

Caption: Chlorination of 1,3-butadiene to dichlorobutene isomers.

Quantitative Data Summary

The yield and isomer ratio of the chlorination of butadiene are highly sensitive to the reaction conditions. The following table summarizes key quantitative data from various sources.

| Reaction Condition | Temperature (°C) | Phase | Catalyst/Solvent | Product Ratio (3,4-DCB:1,4-DCB) | Overall Yield (%) | Byproducts | Reference |

| Vapor Phase | 240-300 | Gas | None | - | High | Higher boiling point chlorinated hydrocarbons | [3] |

| Vapor Phase | 300-350 | Gas | None | - | 93 | Dichlorobutene isomers | [4] |

| Liquid Phase | <0 | Liquid | Chloroform or Carbon Disulfide | ~2:1 | - | - | [4] |

| Liquid Phase | 25-100 | Liquid | Butane or Pentane | - | >91 | Hydrogen chloride, other chlorinated hydrocarbons | [5] |

| Catalytic Equilibrium | 100 | Liquid | Catalyst | 21:79 (cis and trans) | - | - | [4] |

*DCB = Dichlorobutene

Experimental Protocols

Detailed experimental procedures are crucial for reproducible synthesis. Below are protocols derived from patented industrial processes.

This method is a high-temperature process for the continuous production of dichlorobutenes.

Objective: To synthesize a mixture of this compound and 1,4-dichloro-2-butene from 1,3-butadiene and chlorine in the gas phase.

Apparatus: A reactor designed for gas-phase reactions at high temperatures, equipped with inlets for gaseous reactants, a mixing nozzle, a heating system to maintain the reaction temperature, and an outlet for the product stream. A condenser and separation unit are required for product collection and purification.

Procedure:

-

Gaseous 1,3-butadiene and chlorine are continuously introduced into the reactor. The reactants can be introduced concentrically through a nozzle to ensure rapid mixing.[3]

-

A portion of the hot mixed gases from the reactor is withdrawn and recycled back to the reactor inlet along with the fresh feed of chlorine and butadiene. This recycling helps to maintain the reactor temperature within the optimal range of 240-300°C.[3]

-

The reaction is highly exothermic, and the temperature is controlled by the rate of reactant feed and the amount of recycled gas.

-

The product stream, consisting of dichlorobutenes, unreacted butadiene, and byproducts, is continuously withdrawn from the reactor.

-

The product stream is cooled and condensed. Excess butadiene is separated and can be recycled back to the reactor.[3]

-

The condensed liquid, containing the mixture of this compound and 1,4-dichloro-2-butene, is then subjected to further purification, typically distillation, to separate the isomers.

Workflow Diagram:

Caption: Workflow for vapor-phase chlorination of butadiene.

This method is conducted at lower temperatures and can offer better selectivity.

Objective: To synthesize a mixture of this compound and 1,4-dichloro-2-butene in a liquid solvent.

Apparatus: An evaporatively cooled reactor, a reflux condenser, inlets for reactants and solvent, and an outlet for the product stream connected to a stripper column.

Procedure:

-

The reactor is charged with a suitable inert solvent, such as butane or pentane.[5]

-

1,3-butadiene and elemental chlorine are continuously fed into the reactor. A free radical inhibitor may be added to minimize side reactions.[5]

-

The reaction is maintained at a temperature between 25-100°C. The heat of the reaction is removed by the vaporization of the solvent and unreacted butadiene.[5]

-

The vaporized solvent and butadiene are passed through an overhead reflux condenser and returned to the reactor, maintaining a constant temperature and reaction volume.[5]

-

A portion of the liquid reaction mixture is continuously withdrawn from the bottom of the reactor and fed to a stripper column.

-

In the stripper column, the unreacted 1,3-butadiene and the solvent are separated from the dichlorobutene products and recycled back to the reactor.[5]

-

The dichlorobutene mixture is collected from the bottom of the stripper column for further purification and isomerization if necessary.

Workflow Diagram:

Caption: Workflow for liquid-phase chlorination of butadiene.

Isomerization of 1,4-dichloro-2-butene

Since the chlorination of butadiene produces a mixture of isomers, and this compound is the desired product for chloroprene synthesis, the isomerization of the 1,4-dichloro-2-butene co-product is an important industrial step. This is typically achieved by heating the mixture in the presence of a catalyst, such as copper(I) chloride or iron salts.[1] An equilibrium is established between the two isomers.[4] The lower boiling point of this compound allows for its separation from the equilibrium mixture by distillation.

Conclusion

The synthesis of this compound from 1,3-butadiene is a well-established industrial process. The choice between vapor-phase and liquid-phase chlorination depends on various factors, including desired selectivity, energy costs, and equipment availability. While both methods produce a mixture of isomers, subsequent isomerization and purification steps allow for the isolation of the desired this compound. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals working with this important chemical intermediate.

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 3. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]

- 4. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

The Pivotal Role of 3,4-Dichloro-1-Butene in Chloroprene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of chloroprene, with a specific focus on the critical role of the precursor, 3,4-dichloro-1-butene. The industrial production of chloroprene, a monomer essential for the manufacturing of the synthetic rubber neoprene, is a multi-step process that begins with 1,3-butadiene. This document details the chemical pathways, experimental protocols, and quantitative data associated with the conversion of this compound to chloroprene.

The Three-Step Synthesis of Chloroprene from Butadiene

The commercial synthesis of chloroprene from 1,3-butadiene is a well-established three-step process.[1][2][3] The process is designed to maximize the yield of the desired product, 2-chloro-1,3-butadiene (chloroprene), while managing the formation of isomers and byproducts.

The overall process can be summarized as follows:

-

Chlorination of 1,3-Butadiene: The process begins with the chlorination of 1,3-butadiene. This reaction yields a mixture of two primary isomers: this compound and 1,4-dichloro-2-butene.[1][4][5]

-

Isomerization: The 1,4-dichloro-2-butene isomer is not the direct precursor to chloroprene. Therefore, the mixture undergoes an isomerization step to convert the 1,4-dichloro isomer into the desired this compound.[1][6]

-

Dehydrochlorination: In the final step, this compound is subjected to dehydrochlorination to produce chloroprene.[1][6] This involves the removal of a hydrogen and a chlorine atom to form a new double bond.

Logical Workflow for Chloroprene Production

Caption: Overall workflow for the industrial production of chloroprene from 1,3-butadiene.

Quantitative Data

The efficiency of each step in the chloroprene synthesis process is critical for the overall yield and economic viability. The following tables summarize the key quantitative data associated with these reactions.

Table 1: Chlorination of 1,3-Butadiene

| Parameter | Value | Reference |

| Reaction Temperature | 250°C | [7] |

| Pressure | 1-7 bar | [7] |

| Butadiene Conversion | 10-25% | [7] |

| Selectivity to Dichlorobutenes | 85-95% | [7] |

| Ratio of 3,4- to 1,4-isomer | 40:60 | [4][5] |

Table 2: Isomerization of Dichlorobutenes

| Parameter | Value | Reference |

| Reaction Temperature | 60-120°C | [6] |

| Catalyst | Copper(I) chloride (CuCl) or iron salts | [7] |

| Selectivity to this compound | 95-98% | [7] |

| Boiling Point of 3,4-isomer | 123°C | [7] |

| Boiling Point of 1,4-isomer | 155°C (decomposes) | [7] |

Table 3: Dehydrochlorination of this compound

| Parameter | Value | Reference |

| Reagent | Dilute alkaline solution (e.g., NaOH) | [7] |

| Reaction Temperature | 85°C | [7] |

| Yield of Chloroprene | 90-95% | [7] |

| Catalyst (alternative method) | Quaternary ammonium compounds | [8] |

| Catalyst Concentration | 0.01 to 10% by weight | [8] |

Experimental Protocols

Detailed experimental procedures are essential for the successful and safe synthesis of chloroprene. The following sections outline the methodologies for the key steps in the process.

3.1. Chlorination of 1,3-Butadiene

This procedure is based on a gas-phase free-radical chlorination process.[7]

-

Apparatus: A gas-phase reactor capable of withstanding the specified temperature and pressure, equipped with inlets for 1,3-butadiene and chlorine gas, and an outlet for the product stream.

-

Procedure:

-

Introduce gaseous 1,3-butadiene and chlorine (Cl₂) into the reactor.

-

Maintain the reactor temperature at 250°C and the pressure between 1 and 7 bar.

-

Control the flow rates to achieve a butadiene conversion of 10-25%.

-

The product stream, a mixture of cis- and trans-1,4-dichloro-2-butene and this compound, is collected after cooling and condensation.

-

3.2. Isomerization of 1,4-Dichloro-2-butene

The isomerization is typically carried out by heating the dichlorobutene mixture in the presence of a catalyst.[7]

-

Apparatus: A reaction vessel equipped with a heating system, a stirrer, and a distillation column.

-

Procedure:

-

Charge the mixture of dichlorobutene isomers into the reaction vessel.

-

Add a catalytic amount of copper(I) chloride (CuCl) or iron salts.

-

Heat the mixture to facilitate the isomerization of the 1,4-adduct to the 1,2-adduct.

-

Continuously distill the this compound (boiling point: 123°C) from the reaction mixture to shift the equilibrium towards the desired product.[7] This allows for a high selectivity of 95-98%.[7]

-

3.3. Dehydrochlorination of this compound

The final step involves the elimination of hydrogen chloride from this compound using a base.[7]

-

Apparatus: A reaction flask equipped with a dropping funnel, a stirrer, a condenser, and a heating mantle. The system should be maintained under an inert atmosphere (e.g., nitrogen).

-

Procedure:

-

Flush the reaction flask with nitrogen.

-

Place a dilute aqueous solution of sodium hydroxide in the flask.

-

Add a polymerization inhibitor, such as phenothiazine, to the this compound.[8]

-

Heat the sodium hydroxide solution to 85°C with stirring.[7]

-

Slowly add the this compound to the heated alkaline solution.

-

The dehydrochlorination reaction proceeds to form chloroprene.

-

The crude chloroprene is then purified, typically by distillation, to remove impurities like 1-chlorobuta-1,3-diene.[1]

-

Chemical Reaction Pathway for Chloroprene Synthesis

Caption: Chemical reactions in the synthesis of chloroprene from 1,3-butadiene.

Conclusion

The synthesis of chloroprene via the dehydrochlorination of this compound is a cornerstone of industrial organic chemistry. This process, which originates from the chlorination of 1,3-butadiene, is a testament to the precise control of reaction conditions and chemical equilibria required to achieve high yields of the desired monomer. A thorough understanding of the underlying chemical principles, reaction kinetics, and experimental protocols is paramount for researchers and professionals in the field. The data and methodologies presented in this guide offer a detailed framework for the study and application of this vital chemical transformation.

References

- 1. Chloroprene - Wikipedia [en.wikipedia.org]

- 2. Manufacture and use of chloroprene monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 7. Manufacturing processes for Chloroprene - Chempedia - LookChem [lookchem.com]

- 8. US3981937A - Dehydrohalogenation of this compound - Google Patents [patents.google.com]

3,4-dichloro-1-butene as an intermediate in organic synthesis

An In-depth Technical Guide to 3,4-Dichloro-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3,4-DCB), a colorless organochlorine compound, is a pivotal intermediate in industrial organic synthesis.[1] Its structural features, including a terminal double bond and two chlorine atoms on adjacent carbons, offer a versatile platform for a variety of chemical transformations. Primarily, it serves as the direct precursor to chloroprene (2-chloro-1,3-butadiene), the monomer used in the production of the synthetic rubber, neoprene.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data to support advanced research and development.

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and application in synthesis. The key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [1][3] |

| Molecular Weight | 124.99 g/mol | [1][3] |

| IUPAC Name | 3,4-dichlorobut-1-ene | [1] |

| CAS Number | 760-23-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 1.153 g/mL at 25 °C | [1][4] |

| Boiling Point | 123 °C | [4] |

| Melting Point | -61 °C | [1][4] |

| Flash Point | 28 °C (83 °F) | [1][4] |

| Refractive Index (n²⁰/D) | 1.4630 - 1.4658 | [1][4] |

| Solubility | Practically insoluble in water. Very soluble in benzene and chloroform. | [3][4] |

| Vapor Pressure | 17 - 21.9 mm Hg at 25 °C | [3][4] |

Synthesis of this compound

The industrial production of this compound is achieved through the chlorination of 1,3-butadiene.[1] This process typically yields a mixture of two primary isomers: this compound and 1,4-dichloro-2-butene.[1][3] The ratio of these products can be influenced by reaction conditions. As this compound is the desired precursor for chloroprene, the 1,4-dichloro isomer is subsequently isomerized to the 3,4-isomer.[2][5]

The overall manufacturing process can be visualized as a two-stage sequence: chlorination followed by isomerization.

References

An In-depth Technical Guide on the Vapor-phase Reaction of 3,4-dichloro-1-butene with Hydroxyl Radicals

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,4-dichloro-1-butene is an industrial chemical primarily used as an intermediate in the synthesis of chloroprene.[1] Its release into the atmosphere necessitates an understanding of its atmospheric fate, which is largely governed by its reaction with hydroxyl (OH) radicals, the primary daytime oxidant in the troposphere. This technical guide provides a comprehensive overview of the expected kinetics, reaction mechanisms, and potential products of the vapor-phase reaction of this compound with OH radicals. It also outlines the standard experimental methodologies employed for such studies.

Reaction Kinetics

The rate constant for the reaction of OH radicals with this compound has been estimated using SAR methods. This estimation provides a valuable insight into the atmospheric lifetime of the compound.

Table 1: Estimated Kinetic Data for the Reaction of OH Radicals with this compound

| Parameter | Value | Method | Reference |

| Rate Constant (kOH) at 25 °C | 2 x 10-11 cm3 molecule-1 s-1 | Structure Estimation Method | [2] |

| Atmospheric Half-life (τ1/2) | ~19 hours | Calculation based on kOH and an average OH concentration of 5 x 105 radicals cm-3 | [2] |

The atmospheric half-life suggests that the reaction with OH radicals is a significant removal pathway for this compound in the atmosphere.[2]

Proposed Reaction Mechanisms

The reaction of OH radicals with unsaturated halogenated hydrocarbons can proceed via two primary pathways: OH radical addition to the double bond and hydrogen atom abstraction from the C-H bonds.

OH Radical Addition Pathway

The presence of the double bond makes OH radical addition the most likely initial reaction step. The OH radical can add to either of the two carbon atoms of the double bond, leading to the formation of two possible chloro-hydroxyalkyl radicals.

Hydrogen Abstraction Pathway

Hydrogen abstraction can occur from the -CH2Cl or the -CHCl- group. The abstraction of a hydrogen atom will lead to the formation of a water molecule and a dichlorobutenyl radical.

The following diagram illustrates the proposed initial reaction pathways.

Following their formation, these initial radicals will react further with atmospheric oxygen (O2) to form peroxy radicals (RO2). These peroxy radicals can then undergo a variety of reactions, including reactions with nitric oxide (NO), hydroperoxy radicals (HO2), or other peroxy radicals, leading to a complex mixture of oxygenated and halogenated products.

Potential Reaction Products

Based on the proposed mechanisms and the known atmospheric chemistry of similar compounds, a range of multifunctional products can be expected. The degradation of the initial radical adducts is likely to lead to carbon-carbon bond cleavage. Potential products include:

-

Carbonyls: Formaldehyde, chloroacetaldehyde, glyoxal, and other chlorinated aldehydes and ketones.

-

Acids: Formic acid, chloroacetic acid.

-

Other oxygenates: Chlorinated alcohols and hydroperoxides.

The exact product distribution would depend on the branching ratios of the different reaction pathways and the atmospheric conditions (e.g., NOx levels).

Experimental Protocols

To experimentally determine the rate constant and identify the products of the vapor-phase reaction of this compound with OH radicals, the following established methodologies would be employed.

Smog Chamber Experiments

Smog chambers are large, controlled environmental reactors used to simulate atmospheric conditions.[3][4][5]

-

Reactor: Typically a large (cubic meters to hundreds of cubic meters) bag made of inert FEP (fluorinated ethylene propylene) Teflon film to minimize wall reactions.[3]

-

Light Source: A set of UV lamps to photolyze a precursor (e.g., H2O2 or methyl nitrite) to generate OH radicals.[6]

-

Instrumentation: A suite of analytical instruments is coupled to the chamber to monitor the concentrations of reactants and products in real-time. This often includes:

-

Gas Chromatography (GC): For separating and quantifying volatile organic compounds.[1]

-

Mass Spectrometry (MS): For identifying and quantifying reaction products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): For monitoring the concentrations of reactants and products with characteristic infrared absorption features.

-

Relative Rate Method

The relative rate method is a common technique used in smog chambers to determine the rate constant of a reaction of interest.[7]

-

Selection of a Reference Compound: A reference compound with a well-known rate constant for its reaction with OH radicals is chosen.

-

Experiment Execution: this compound and the reference compound are introduced into the smog chamber along with an OH radical precursor.

-

Data Collection: The concentrations of this compound and the reference compound are monitored over time as they decay due to reaction with OH radicals.

-

Data Analysis: The rate constant for the reaction of this compound with OH radicals (kDCB) can be calculated using the following equation:

ln([DCB]t0/[DCB]t) = (kDCB/kref) * ln([Ref]t0/[Ref]t)

where:

-

[DCB]t0 and [DCB]t are the concentrations of this compound at the beginning and at time t.

-

[Ref]t0 and [Ref]t are the concentrations of the reference compound at the beginning and at time t.

-

kref is the known rate constant for the reaction of the reference compound with OH radicals.

-

A plot of ln([DCB]t0/[DCB]t) versus ln([Ref]t0/[Ref]t) should yield a straight line with a slope of kDCB/kref.

The following diagram illustrates the typical workflow for a relative rate experiment.

Conclusion and Future Work

While estimations provide a foundational understanding, the vapor-phase reaction of this compound with hydroxyl radicals warrants direct experimental investigation. Such studies are crucial for accurately modeling its atmospheric fate and potential impact on air quality. Future research should focus on:

-

Experimental determination of the temperature-dependent rate constant: This would provide more accurate atmospheric lifetime calculations under various conditions.

-

Product identification and quantification: This is essential for understanding the full degradation mechanism and the potential for formation of secondary pollutants.

-

Theoretical calculations: High-level quantum chemical calculations could complement experimental studies by providing detailed insights into the reaction mechanism, transition states, and product branching ratios.

By combining these experimental and theoretical approaches, a comprehensive and validated understanding of the atmospheric chemistry of this compound can be achieved.

References

- 1. This compound | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Application of smog chambers in atmospheric process studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. acp.copernicus.org [acp.copernicus.org]

- 7. researchgate.net [researchgate.net]

Atmospheric fate and degradation of 3,4-dichloro-1-butene

An In-depth Technical Guide on the Atmospheric Fate and Degradation of 3,4-dichloro-1-butene

Introduction

This compound (DCB) is a volatile organic compound (VOC) primarily used as a chemical intermediate in the synthesis of chloroprene.[1] Its release into the atmosphere, whether through industrial emissions or other sources, necessitates a thorough understanding of its atmospheric persistence, transport, and degradation pathways. This technical guide provides a comprehensive overview of the atmospheric chemistry of this compound, detailing its primary removal processes, reaction mechanisms, and degradation products. The information is intended for researchers, atmospheric scientists, and environmental professionals involved in assessing the environmental impact of industrial chemicals.

Atmospheric Fate and Physical Removal

Once released into the troposphere, the fate of this compound is governed by a combination of physical and chemical processes. With a significant vapor pressure of 21.9 mm Hg at 25 °C, it is expected to exist exclusively in the vapor phase in the ambient atmosphere.[1][2] This high volatility suggests that physical removal processes such as wet and dry deposition are not the primary sinks for this compound. Instead, its atmospheric lifetime is predominantly determined by chemical degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound relevant to its atmospheric fate is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₆Cl₂ | [1] |

| Molecular Weight | 124.99 g/mol | [1] |

| Boiling Point | 118.6 °C | [1] |

| Vapor Pressure | 21.9 mm Hg (at 25 °C) | [1][2] |

| Water Solubility | 420 mg/L | [2] |

| Henry's Law Constant | 8.6 x 10⁻³ atm-m³/mol (estimated) | [2] |

Chemical Degradation in the Atmosphere

The primary chemical removal pathways for this compound in the atmosphere are reactions with photochemically generated oxidants, principally the hydroxyl radical (•OH) and ozone (O₃).[1][2] Reactions with the nitrate radical (NO₃•), particularly at nighttime, may also contribute to its degradation.

Reaction with Hydroxyl Radicals (•OH)

The gas-phase reaction with hydroxyl radicals is a major atmospheric sink for this compound.[1][2] The reaction proceeds primarily through the electrophilic addition of the •OH radical to the carbon-carbon double bond, which is the most reactive site in the molecule.[3][4] Hydrogen abstraction from the C-H bonds can also occur but is generally a minor pathway for alkenes at typical atmospheric temperatures.[4]

The estimated rate constant for the reaction of this compound with •OH radicals is 2.0 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 25 °C.[1][2]

Reaction with Ozone (O₃)

Ozonolysis, the reaction with ozone, is another significant degradation pathway for this compound.[1][2] This reaction involves the cleavage of the carbon-carbon double bond and leads to the formation of carbonyl compounds.[5][6] The mechanism, known as the Criegee mechanism, proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide.[6][7]

The estimated rate constant for the gas-phase reaction with ozone is 1.2 x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 25 °C.[2]

Reaction with Nitrate Radicals (NO₃•)

During nighttime, in the absence of photolysis, the nitrate radical (NO₃•) can become a significant atmospheric oxidant. Similar to the •OH radical, the NO₃• radical reacts with alkenes primarily through addition to the double bond. While specific experimental data for this compound is limited, studies on similar chloroalkenes, such as 4-chloro-1-butene, have shown this to be a relevant loss process, with a measured rate constant of (4.48 ± 1.23) × 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹.[8] This suggests that the reaction with NO₃• could be a non-negligible nighttime sink.

Photolysis

Direct photolysis is generally not considered a major degradation pathway for simple alkenes that do not contain chromophores that absorb sunlight in the actinic region (>290 nm). This compound is not expected to absorb significantly at these wavelengths, and therefore, its direct degradation by solar radiation is likely negligible.

Atmospheric Lifetimes

The atmospheric lifetime (τ) of this compound with respect to each oxidant can be calculated using the formula: τ = 1 / (k[X]), where k is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant. The overall atmospheric lifetime is determined by the sum of the removal rates of all significant degradation processes. A summary of the estimated rate constants and corresponding atmospheric lifetimes is provided in Table 2.

| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Assumed Oxidant Concentration (molecule cm⁻³) | Calculated Atmospheric Lifetime | Reference |

| with •OH | 2.0 x 10⁻¹¹ (estimated) | 5 x 10⁵ | ~19 hours | [1][2] |

| with O₃ | 1.2 x 10⁻¹⁷ (estimated) | 7 x 10¹¹ | ~23 hours | [2] |

Based on these estimates, the atmospheric lifetime of this compound is on the order of a day, indicating it can be removed relatively quickly from the atmosphere. The reaction with the hydroxyl radical appears to be the dominant degradation pathway.[1][2]

Degradation Pathways and Products

OH-Initiated Degradation Pathway

The addition of an •OH radical to the double bond of this compound can occur at either carbon atom. The initial adduct radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a β-hydroxy peroxy radical (RO₂•). This peroxy radical can then undergo several reactions, including reacting with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂), or with the hydroperoxyl radical (HO₂•) or other peroxy radicals. The resulting alkoxy radical is highly reactive and can decompose or isomerize, leading to the formation of stable, oxygenated products such as chloroacetaldehyde, formaldehyde, and other chlorinated carbonyls.

Caption: OH-initiated degradation pathway for this compound.

Ozone-Initiated Degradation Pathway (Ozonolysis)

The reaction of this compound with ozone proceeds via the Criegee mechanism.[7] Ozone adds across the double bond to form an unstable primary ozonide (molozonide).[9] This intermediate rapidly decomposes into two fragments: a carbonyl compound and a carbonyl oxide, also known as the Criegee intermediate.[7][9] For this compound, this cleavage results in formaldehyde and a dichlorinated carbonyl oxide. The Criegee intermediate is highly reactive and can be stabilized or react further to produce various products, including carboxylic acids or hydroperoxides. In the gas phase, it can decompose to yield an •OH radical. The primary stable products from the initial cleavage are formaldehyde and 2,3-dichloropropanal.

References

- 1. This compound | C4H6Cl2 | CID 12971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Reaction Mechanisms and Kinetics of the Hydrogen Abstraction Reactions of C4–C6 Alkenes with Hydroxyl Radical: A Theoretical Exploration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ozonolysis - Wikipedia [en.wikipedia.org]

- 7. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Supplemental Topics [www2.chemistry.msu.edu]

Methodological & Application

Application Notes and Protocols for the Gas Phase Chlorination of Butadiene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the gas phase chlorination of 1,3-butadiene, a critical process in the synthesis of various industrial intermediates, including precursors for chloroprene-based synthetic rubbers.

Introduction

The gas phase chlorination of 1,3-butadiene is an addition reaction that primarily yields a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene (both cis and trans isomers). This process is a cornerstone of the industrial production of chloroprene.[1][2] The reaction is highly exothermic and is typically carried out at elevated temperatures in a tubular or adiabatic reactor.[3][4] Precise control of reaction parameters is crucial to maximize the yield of the desired dichlorobutene isomers and minimize the formation of higher chlorinated byproducts. A large excess of butadiene is generally used to control the reaction temperature and improve selectivity.[4]

Reaction Pathway and Mechanism

The reaction proceeds via a free-radical mechanism. Chlorine atoms add to the conjugated diene system of butadiene, leading to the formation of different isomeric dichlorobutenes. The primary products are a result of 1,2-addition (forming this compound) and 1,4-addition (forming 1,4-dichloro-2-butene).

Caption: Reaction pathway for the gas phase chlorination of butadiene.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the gas phase chlorination of butadiene, synthesized from various industrial patents and literature.

| Parameter | Value | Reference |

| Reactants | 1,3-Butadiene, Chlorine | [4] |

| Phase | Gas/Vapor | [4] |

| Temperature | 90°C - 250°C (up to 300°C in some processes) | [4][5] |

| Pressure | 1 - 7 bar | |

| Butadiene:Chlorine Molar Ratio | 5:1 to 50:1 (typically 8:1 to 30:1) | [4] |

| Reactor Type | Tubular or Adiabatic | [3][4] |

| Overall Yield of Dichlorobutenes | ~91-92% | [3] |

| Product Composition (Vapor Phase at 100°C) | 52% this compound, 6% cis-1,4-dichloro-2-butene, 42% trans-1,4-dichloro-2-butene | [6] |

Experimental Protocol

This protocol describes a continuous process for the vapor phase chlorination of butadiene in a tubular reactor.

4.1. Materials and Equipment

-

1,3-Butadiene (gas)

-

Chlorine (gas)

-

Nitrogen (for purging)

-

Tubular reactor (e.g., constructed from nickel or other corrosion-resistant material)

-

Vaporizers for butadiene and chlorine

-

Mass flow controllers for precise gas delivery

-

Pre-heater for reactant gases

-

Condenser and collection system for products

-

Scrubber for waste gases

-

Gas chromatograph (GC) for product analysis

4.2. Experimental Workflow

Caption: Experimental workflow for continuous gas phase chlorination.

4.3. Procedure

-

System Purge: Purge the entire reactor system, including all gas lines, with dry nitrogen to remove air and moisture. The presence of oxygen can lead to the formation of unstable peroxides.

-

Reactant Preparation: Vaporize liquid 1,3-butadiene and chlorine in separate vaporizers.

-

Reactant Feed: Using mass flow controllers, introduce the gaseous butadiene and chlorine streams into a pre-heater. A large excess of butadiene should be used, with a molar ratio of butadiene to chlorine between 8:1 and 30:1.[4]

-

Pre-heating: Heat the combined gas stream to a temperature of 70-175°C before it enters the reactor.[4]

-

Chlorination Reaction: Pass the pre-heated gas mixture through the tubular reactor. Maintain the reactor temperature between 90°C and 250°C. The exothermic nature of the reaction will contribute to the heat profile. In some process variations, additional cold butadiene may be injected at points along the reactor to help control the temperature.[4]

-

Product Quenching and Collection: Rapidly cool the effluent gas stream from the reactor in a condenser. The dichlorobutene products will condense and be collected in a cooled vessel. Unreacted butadiene can be recovered and recycled.

-

Waste Gas Treatment: Pass the non-condensable gases, including any unreacted chlorine and HCl byproduct, through a scrubber containing a suitable neutralizing agent (e.g., sodium hydroxide solution) before venting.

-

Product Analysis: Analyze the collected liquid product using gas chromatography (GC) to determine the isomeric ratio of dichlorobutenes and the overall yield.

Post-Reaction Processing

The product mixture from the chlorination reaction is typically subjected to further processing. The 1,4-dichloro-2-butene isomer is often catalytically isomerized to this compound by heating the mixture to 60-120°C.[1] This is a crucial step as this compound is the direct precursor for the production of chloroprene via dehydrochlorination.[1][2]

Safety Considerations

-

Toxicity: 1,3-Butadiene is a carcinogen, and chlorine gas is highly toxic and corrosive. All operations should be conducted in a well-ventilated fume hood or a closed system.

-

Explosion Hazard: Butadiene can form explosive mixtures with air. Ensure the system is free of oxygen.

-

Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate temperature monitoring and control.

-

Corrosion: Chlorine and hydrogen chloride (a potential byproduct) are corrosive. All equipment should be constructed from corrosion-resistant materials.

References

- 1. 1,4-Dichlorobut-2-ene - Wikipedia [en.wikipedia.org]

- 2. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 3. US5077443A - Process for the liquid phase chlorination of 1,3-butadiene - Google Patents [patents.google.com]

- 4. US4233252A - Butadiene chlorination process - Google Patents [patents.google.com]

- 5. GB1276788A - Improved process for the preparation of dichloro butenes by chlorination of butadiene - Google Patents [patents.google.com]

- 6. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Isomerization of 1,4-Dichloro-2-butene to 3,4-Dichloro-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic isomerization of 1,4-dichloro-2-butene to 3,4-dichloro-1-butene is a pivotal reaction in industrial organic synthesis, primarily serving as a key step in the production of chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[1][2] The controlled conversion of the 1,4-isomer to the desired 3,4-isomer is crucial for maximizing the yield of the subsequent dehydrochlorination step. This document provides detailed application notes and experimental protocols for this isomerization process, focusing on common catalytic systems and analytical methods for monitoring the reaction.

The isomerization reaction involves the migration of a chlorine atom and a shift of the double bond, a type of allylic rearrangement.[3] This equilibrium-limited reaction can be catalyzed by various systems, including those based on copper and iron.[4][5][6] In the presence of a catalyst at 100 °C, a liquid mixture of dichlorobutenes will equilibrate to a composition of approximately 21% this compound, 7% cis-1,4-dichloro-2-butene, and 72% trans-1,4-dichloro-2-butene.[7]

Data Presentation

Table 1: Catalyst Systems for Dichlorobutene Isomerization

| Catalyst System | Catalyst Components | Typical Reaction Temperature (°C) | Key Features |

| Copper-Based | Cupric naphthenate and ortho- or para-nitroaniline | 60 - 120 | Homogeneous catalyst system.[6] |

| Iron Oxide on Titania | Iron (III) oxide (Fe₂O₃) supported on Titanium dioxide (TiO₂) | 60 - 90 | Heterogeneous solid acid catalyst, allowing for easier separation and recycling.[4][5] |

| Iron Oxide on Silica | Iron (III) oxide (Fe₂O₃) supported on Silica gel (SiO₂) | Not specified | Heterogeneous catalyst; activity is dependent on the electronic state of the iron oxide nanoclusters.[5] |

Table 2: Compositional Analysis of Dichlorobutene Isomerization at 90°C

Data adapted from the reverse isomerization of this compound to 1,4-dichloro-2-butene using a 5 wt% Fe₂O₃ on TiO₂ catalyst.

| Time (minutes) | % this compound | % 1,4-dichloro-2-butene (cis + trans) |

| 0 | 100 | 0 |

| 15 | 85.3 | 14.7 |

| 30 | 73.1 | 26.9 |

| 60 | 55.4 | 44.6 |

| 90 | 43.2 | 56.8 |

| 120 | 34.5 | 65.5 |

| 150 | 28.7 | 71.3 |

| 180 | 25.1 | 74.9 |

Experimental Protocols

Protocol 1: Isomerization using a Heterogeneous Fe₂O₃/TiO₂ Catalyst

This protocol is adapted from the study of the reverse isomerization and is applicable for establishing equilibrium from 1,4-dichloro-2-butene.

Objective: To isomerize 1,4-dichloro-2-butene to a mixture containing this compound using a solid acid catalyst.

Materials:

-

1,4-dichloro-2-butene (mixture of cis and trans isomers)

-

5 wt% Fe₂O₃/TiO₂ catalyst

-

Reaction vessel (e.g., sealed glass ampoule or round-bottom flask with reflux condenser)

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas (e.g., Nitrogen or Argon)

-

Solvent (optional, e.g., anhydrous toluene)

-

Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

-

Catalyst Preparation (Support Saturation Method):

-

Heat the TiO₂ support material in an iron (III) chloride solution at 100°C for a minimum of 6 hours.[4]

-

After heating, filter, wash with deionized water until chloride-free, and dry the catalyst.

-

Calcination at elevated temperatures may be required to convert the iron precursor to Fe₂O₃.

-

-

Isomerization Reaction:

-

Place the 5 wt% Fe₂O₃/TiO₂ catalyst (e.g., 0.04 g) into a dry reaction vessel.

-

Add 1,4-dichloro-2-butene (e.g., 0.3 mL, approximately 0.0028 mol).

-

Purge the reaction vessel with an inert gas.

-

Seal the vessel or equip it with a reflux condenser under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at specific time intervals (e.g., every 30 minutes).

-

Cool the aliquots rapidly to quench the reaction.

-

-

Sample Analysis:

-

Dilute the aliquots with a suitable solvent (e.g., dichloromethane or hexane).

-

Analyze the composition of the mixture using GC-MS to determine the relative percentages of 1,4-dichloro-2-butene (cis and trans) and this compound.

-

Protocol 2: Analytical Quantification of Dichlorobutene Isomers by GC-MS

Objective: To separate and quantify the isomers of dichlorobutene in a reaction mixture.

Instrumentation and Conditions:

-

Gas Chromatograph: Standard GC system with a split/splitless injector.

-

Mass Spectrometer: Quadrupole or similar mass analyzer.

-

Column: Non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector: Split mode with a ratio of 50:1.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Source Temperature: 230 °C.

-

Data Analysis:

-

The expected elution order is: this compound (lowest boiling point), followed by cis-1,4-dichloro-2-butene, and then trans-1,4-dichloro-2-butene (highest boiling point).

-

Identify each isomer by its retention time and characteristic mass spectrum. All isomers will have a molecular ion peak at m/z 124 (with characteristic M, M+2, M+4 isotopic pattern for two chlorine atoms).

-

Key fragment ions for dichlorobutenes include m/z 89, 75, and 53.

-

Quantify the relative amounts of each isomer by integrating the peak areas in the total ion chromatogram.

Mandatory Visualizations

References

- 1. Copper-catalyzed [1,2]-rearrangements of allylic iodides and aryl α-diazoacetates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Light-driven radical copper-catalyzed allylic amination via allylic copper intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allylic rearrangement - Wikipedia [en.wikipedia.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. ç¾åº¦æåº [word.baidu.com]

- 7. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dichlorobutene Isomerization using Fe2O3/TiO2 Solid Acid Catalyst

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The isomerization of dichlorobutene is a critical industrial process, particularly in the synthesis of chloroprene, a precursor to synthetic rubbers.[1] Specifically, the conversion of 3,4-dichloro-1-butene to the more synthetically useful 1,4-dichloro-2-butene is of significant interest.[2] The use of heterogeneous solid acid catalysts, such as iron(III) oxide supported on titania (Fe2O3/TiO2), offers numerous advantages over traditional homogeneous catalysts, including reduced corrosion, safer handling, and ease of catalyst separation and regeneration.[2]

These application notes provide a comprehensive guide to the use of a 5 wt% Fe2O3/TiO2 solid acid catalyst for the isomerization of this compound. Detailed protocols for catalyst preparation, the isomerization reaction, and product analysis are presented, along with expected quantitative data and a description of the underlying reaction mechanism.

Catalyst and Reaction Overview

The core of this process is the Fe2O3/TiO2 catalyst, which facilitates the isomerization via its acidic sites. The reaction involves the conversion of this compound to a mixture of cis- and trans-1,4-dichloro-2-butene.

Experimental Protocols

Protocol 1: Preparation of 5 wt% Fe2O3/TiO2 Catalyst via Wet Impregnation

This protocol details the synthesis of the solid acid catalyst using the wet impregnation method, which ensures a uniform dispersion of the active iron oxide phase on the titania support.

Materials:

-

Titanium dioxide (TiO2) support (e.g., Degussa P25)

-

Iron(III) chloride hexahydrate (FeCl3·6H2O)

-

Deionized water

-

Drying oven

-

Calcination furnace

Procedure:

-

Pre-treatment of Support: The TiO2 support should be dried in an oven at 110°C for 4 hours to remove any adsorbed moisture.

-

Preparation of Impregnation Solution:

-

Calculate the required mass of FeCl3·6H2O to achieve a 5 wt% loading of Fe2O3 on the TiO2 support.

-

Dissolve the calculated amount of FeCl3·6H2O in a volume of deionized water equal to the pore volume of the TiO2 support (incipient wetness impregnation).

-

-

Impregnation:

-

Add the TiO2 support to a suitable vessel (e.g., a round-bottom flask).

-

Slowly add the impregnation solution to the TiO2 support while continuously mixing to ensure uniform wetting.

-

-

Drying:

-

Dry the impregnated catalyst in an oven at 120°C for 12 hours to evaporate the water.

-

-

Calcination:

-

Transfer the dried catalyst to a crucible and place it in a muffle furnace.

-

Calcine the catalyst in air at 500°C for 4 hours.[3] The calcination step is crucial for the decomposition of the iron precursor to iron(III) oxide and for the formation of the active acid sites.

-

Protocol 2: Isomerization of this compound

This protocol describes the batch-wise isomerization of this compound using the prepared Fe2O3/TiO2 catalyst.

Materials:

-

5 wt% Fe2O3/TiO2 catalyst

-

This compound

-

Reaction vessel with magnetic stirring and temperature control (e.g., a round-bottom flask with a condenser)

-

Inert gas supply (e.g., nitrogen or argon)

-

Sampling syringe

Procedure:

-

Catalyst Activation: Prior to the reaction, the catalyst should be activated by heating at 150°C under a flow of inert gas for 1 hour to remove any adsorbed water.

-

Reaction Setup:

-

Add the desired amount of the activated Fe2O3/TiO2 catalyst to the reaction vessel. A typical catalyst loading is in the range of 1-5 mol% relative to the substrate.

-

Add the this compound to the reaction vessel.

-

Begin stirring and heat the reaction mixture to the desired temperature (e.g., 60-90°C) under an inert atmosphere.[2]

-

-

Reaction Monitoring:

-

At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.

-

Immediately quench the reaction in the aliquot by cooling and, if necessary, by filtering out the catalyst.

-

-

Product Analysis:

-

Analyze the composition of the reaction mixture in the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the selectivity towards the 1,4-dichloro-2-butene isomers.

-

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the separation and quantification of dichlorobutene isomers.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for separating volatile organic compounds (e.g., DB-5ms or equivalent)

Sample Preparation:

-

Dilute the reaction aliquots in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 200°C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL with a split ratio of 50:1

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 35 to 200

Data Analysis:

-

Identify the peaks corresponding to this compound, cis-1,4-dichloro-2-butene, and trans-1,4-dichloro-2-butene based on their retention times and mass spectra.

-

Quantify the relative amounts of each isomer by integrating the peak areas in the chromatogram.

Quantitative Data

The following tables summarize typical quantitative data obtained from the isomerization of this compound using a 5 wt% Fe2O3/TiO2 catalyst.

Table 1: Conversion of this compound over Time at 90°C

| Reaction Time (minutes) | Conversion (%) |

| 0 | 0 |

| 15 | 35 |

| 30 | 58 |

| 45 | 72 |

| 60 | 80 |

| 90 | 88 |

| 120 | 92 |

Note: Data is representative and may vary based on specific reaction conditions and catalyst batch.

Table 2: Effect of Temperature on Conversion and Selectivity (at 60 minutes)

| Temperature (°C) | Conversion (%) | Selectivity for trans-1,4-dichloro-2-butene (%) | Selectivity for cis-1,4-dichloro-2-butene (%) |

| 60 | 45 | 92 | 8 |

| 75 | 65 | 90 | 10 |

| 90 | 80 | 88 | 12 |

Note: Higher temperatures generally lead to higher conversion rates but may slightly decrease the selectivity towards the thermodynamically favored trans isomer.

Catalyst Characterization

The performance of the Fe2O3/TiO2 catalyst is intrinsically linked to its physicochemical properties. Key characterization techniques include:

-

X-ray Diffraction (XRD): To confirm the crystalline phases of TiO2 (anatase, rutile) and Fe2O3 (hematite), and to estimate the crystallite size. For Fe2O3/TiO2 composites, XRD patterns will show the characteristic peaks of both TiO2 and Fe2O3.[3]

-

Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution of the catalyst. A high surface area is generally desirable for providing more active sites.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify surface functional groups, such as hydroxyl groups, which can act as Brønsted acid sites. The presence of Ti-O-Fe bonds can also be observed.[4]

-

Temperature-Programmed Desorption of Ammonia (NH3-TPD): To quantify the total number and strength of acid sites on the catalyst surface. The desorption peaks at different temperatures correspond to acid sites of varying strengths.

Reaction Mechanism

The isomerization of this compound over a solid acid catalyst like Fe2O3/TiO2 is believed to proceed through a carbocation intermediate mechanism. The acidic sites on the catalyst surface play a crucial role in initiating the reaction.

Mechanism Steps:

-

Adsorption and Protonation: The this compound molecule adsorbs onto an acid site on the catalyst surface. A proton from a Brønsted acid site or interaction with a Lewis acid site leads to the formation of a secondary carbocation.

-

Carbocation Rearrangement: The unstable secondary carbocation undergoes a rapid rearrangement, likely involving a 1,2-hydride shift and allylic rearrangement, to form a more stable allylic carbocation.

-

Deprotonation: The allylic carbocation intermediate is then deprotonated to yield the final product, 1,4-dichloro-2-butene, and regenerate the acid site on the catalyst.

Conclusion

The use of a 5 wt% Fe2O3/TiO2 solid acid catalyst provides an effective and robust method for the isomerization of this compound to 1,4-dichloro-2-butene. The protocols outlined in these application notes offer a comprehensive guide for researchers and professionals in the field, from catalyst synthesis to reaction execution and analysis. The provided data and mechanistic insights should facilitate the successful implementation and optimization of this important chemical transformation.

References

Application Notes and Protocols for the Synthesis of Chloroprene from 3,4-Dichloro-1-Butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroprene (2-chloro-1,3-butadiene) is a critical monomer primarily used in the production of polychloroprene, a synthetic rubber better known as Neoprene. The industrial synthesis of chloroprene predominantly follows a three-step process starting from 1,3-butadiene. This document focuses on the final and key step: the dehydrochlorination of 3,4-dichloro-1-butene to yield chloroprene. This process involves the elimination of a hydrogen atom and a chlorine atom to form a second double bond, resulting in the conjugated diene structure of chloroprene.[1]

This application note provides detailed protocols for the synthesis of chloroprene from this compound, covering the standard method using sodium hydroxide, as well as alternative catalytic approaches. Quantitative data from various synthetic routes are summarized for comparative analysis.

Overall Synthesis Pathway

The industrial production of chloroprene from butadiene can be summarized in three main steps:

-

Chlorination: 1,3-butadiene is chlorinated to produce a mixture of this compound and 1,4-dichloro-2-butene.[2][3]

-

Isomerization: The 1,4-dichloro-2-butene isomer is catalytically isomerized to the desired this compound.[2][3]

-

Dehydrochlorination: this compound is dehydrochlorinated to produce chloroprene.[1][2]

Experimental Protocols

Protocol 1: Dehydrochlorination using Sodium Hydroxide

This protocol describes the conventional method for the dehydrochlorination of this compound using an aqueous solution of sodium hydroxide.

Materials:

-

This compound (DCB)

-

Sodium hydroxide (NaOH)

-

Polymerization inhibitor (e.g., phenothiazine)

-

Deionized water

-

Nitrogen gas supply

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Stirrer (magnetic or mechanical)

-

Heating mantle with temperature controller

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: Assemble the three-necked flask with the stirrer, reflux condenser, and addition funnel. Ensure all glassware is dry. The entire apparatus should be under a nitrogen atmosphere to prevent oxidation and polymerization.

-

Reagent Preparation: Prepare a dilute aqueous solution of sodium hydroxide.

-

Reaction:

-

Charge the flask with the aqueous sodium hydroxide solution.

-

Add a catalytic amount of a polymerization inhibitor to the flask.

-

Heat the sodium hydroxide solution to the desired reaction temperature (typically between 40°C and 80°C) with stirring.[1][2]

-

Slowly add the this compound via the addition funnel to the heated solution over a period of 30 minutes.

-

Maintain the reaction mixture at the set temperature and continue stirring for the specified reaction time (e.g., 150 minutes).[4]

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

The organic layer containing crude chloroprene can be separated from the aqueous layer using a separatory funnel or by decantation.[1][2]

-

The crude chloroprene is then purified by distillation to remove any unreacted starting material and the primary impurity, 1-chlorobuta-1,3-diene.[1]

-

Protocol 2: Catalytic Dehydrochlorination using a Primary Amine

This protocol outlines an alternative method using a primary amine as a catalyst, which can then be recycled.

Materials:

-

This compound (DCB)

-

n-Butylamine (or other primary amine)

-

Lime (Calcium Hydroxide, Ca(OH)₂)

-

Polymerization inhibitor (e.g., phenothiazine)

-

Nitrogen gas supply

Equipment:

-

As described in Protocol 1.

Procedure:

-

Reaction Setup: Set up the reaction apparatus under a nitrogen atmosphere as described in Protocol 1.

-

Reaction:

-

Amine Recovery and Product Isolation:

-

The resulting amine hydrochloride is treated with lime to regenerate the free amine, which can be recovered by distillation.[4]

-

The chloroprene product is isolated from the reaction mixture by distillation.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of chloroprene from this compound under various conditions.

| Method | Catalyst/Reagent | Temperature (°C) | Reaction Time (min) | DCB Conversion (%) | Chloroprene Selectivity (%) | Chloroprene Yield (%) | Reference |

| Caustic Dehydrochlorination | Dilute Sodium Hydroxide | 40 - 80 | - | - | - | up to 99 | [1][2] |

| Amine-Catalyzed | n-Butylamine | 60 | 150 | Total | - | 95.6 | [4] |

| Amine-Catalyzed | Isopropylamine | 60 | 180 | 99.75 | 96.5 | - | [4] |

| Amine-Catalyzed | Aniline | 60 | 180 | 38.8 | 0.2 | - | [4] |

| Reactant/Product | Boiling Point (°C) | Significance | Reference |

| This compound | 118.6 | Starting Material | [5] |

| 1,4-dichloro-2-butene | 158.0 | Isomer to be removed/isomerized | [1] |

| Chloroprene | 59.4 | Product | [1] |

Logical Relationship of the Dehydrochlorination Process

The dehydrochlorination of this compound is a base-mediated elimination reaction. The base abstracts a proton, and a chloride ion is subsequently eliminated, leading to the formation of a new double bond.

Conclusion

The synthesis of chloroprene from this compound is a well-established industrial process. While the use of sodium hydroxide is the conventional method, alternative catalytic systems, such as those employing primary amines, offer high yields and the potential for catalyst recycling. The choice of synthetic route will depend on factors such as desired purity, cost of reagents, and the capability to handle and recycle catalysts. The provided protocols and data serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical industries for the laboratory-scale synthesis and process optimization of chloroprene.

References

Application Notes and Protocols: 3,4-Dichloro-1-butene in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dichloro-1-butene is a chlorinated hydrocarbon primarily utilized in polymer chemistry as a key intermediate in the synthesis of 2-chloro-1,3-butadiene, commonly known as chloroprene.[1][2][3] Chloroprene is the monomer for the production of polychloroprene, a synthetic rubber marketed under trade names such as Neoprene®. This document provides detailed application notes and experimental protocols for the synthesis of chloroprene from this compound and its subsequent polymerization. While this compound possesses reactive sites that could theoretically allow for its direct use as a monomer or crosslinking agent, its predominant and well-documented application in polymer chemistry is as a precursor to chloroprene.

Primary Application: Synthesis of Chloroprene

The principal application of this compound in polymer chemistry is its conversion to chloroprene through dehydrochlorination. This process involves the elimination of a hydrogen chloride (HCl) molecule.

Experimental Protocol: Dehydrochlorination of this compound to Chloroprene

This protocol describes the laboratory-scale synthesis of chloroprene from this compound using an alkaline solution.

Materials:

-

This compound (DCB)

-

Sodium hydroxide (NaOH) or Lime (Calcium Hydroxide, Ca(OH)₂)[4][5]

-

Primary Amine (e.g., C1-C15 hydrocarbyl radical) (optional, used with lime)[4]

-

Polyol (e.g., ethylene glycol) (optional, used with lime)[5]

-

Deionized water

-

Polymerization inhibitor (e.g., diphenylpicrylhydrazyl)[6]

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-